molecular formula C12H18OS B8436444 2-[(3,5-Dimethylphenyl)thio]ethyl ethyl ether

2-[(3,5-Dimethylphenyl)thio]ethyl ethyl ether

Cat. No.: B8436444
M. Wt: 210.34 g/mol
InChI Key: FTDIXCPTGXEVPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3,5-Dimethylphenyl)thio]ethyl ethyl ether is a useful research compound. Its molecular formula is C12H18OS and its molecular weight is 210.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H18OS

Molecular Weight

210.34 g/mol

IUPAC Name

1-(2-ethoxyethylsulfanyl)-3,5-dimethylbenzene

InChI

InChI=1S/C12H18OS/c1-4-13-5-6-14-12-8-10(2)7-11(3)9-12/h7-9H,4-6H2,1-3H3

InChI Key

FTDIXCPTGXEVPL-UHFFFAOYSA-N

Canonical SMILES

CCOCCSC1=CC(=CC(=C1)C)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 1-chloro-2-ethoxyethane (5.90 mL, 54.3 mmol) and 3,5-dimethylbenzenethiol (5.00 g, 36.2 mmol) in N,N-dimethylformamide (140 mL) were added potassium carbonate (5.50 g, 39.8 mmol) and potassium iodide (0.90 g, 5.43 mmol) under stirring at room temperature, and the mixture was stirred at 80° C. for 5 hr. The reaction mixture was concentrated under reduced pressure, and water was added to the residue. The mixture was extracted with diethyl ether. The extract was dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (hexane-hexane/ethyl acetate=10/1) to give the title compound (5.80 g, yield 76%) as a colorless oil.
Quantity
5.9 mL
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reactant
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5 g
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5.5 g
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0.9 g
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reactant
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140 mL
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solvent
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Yield
76%

Synthesis routes and methods II

Procedure details

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